molecular formula C12H16N4O2 B397141 N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide

N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide

Cat. No.: B397141
M. Wt: 248.28g/mol
InChI Key: OVHBDNHHVMSQKA-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is a complex organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by its unique structural features, including the presence of an acetylhydrazono group and dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and acetylating agents to introduce the acetylhydrazono group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The acetylhydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

The compound and its derivatives may have potential applications in medicine, particularly in drug development. Their biological activities can be harnessed to create new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide involves its interaction with specific molecular targets. The acetylhydrazono group may play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cinnolin-3(2H)-one: A simpler analog without the acetylhydrazono and dimethyl substitutions.

    Cinnoline: The parent compound of the cinnoline family.

    Pyridazine: A related heterocyclic compound with a similar structure.

Uniqueness

N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is unique due to its specific substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28g/mol

IUPAC Name

N-[(E)-(7,7-dimethyl-3-oxo-6,8-dihydro-2H-cinnolin-5-ylidene)amino]acetamide

InChI

InChI=1S/C12H16N4O2/c1-7(17)13-14-9-5-12(2,3)6-10-8(9)4-11(18)16-15-10/h4H,5-6H2,1-3H3,(H,13,17)(H,16,18)/b14-9+

InChI Key

OVHBDNHHVMSQKA-NTEUORMPSA-N

SMILES

CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C

Isomeric SMILES

CC(=O)N/N=C/1\CC(CC2=NNC(=O)C=C21)(C)C

Canonical SMILES

CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C

Origin of Product

United States

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